4-Fluoro-4'-methoxybiphenyl
Overview
Description
4-Fluoro-4’-methoxybiphenyl: is an organic compound with the molecular formula C₁₃H₁₁FO It is a biphenyl derivative where one phenyl ring is substituted with a fluorine atom and the other with a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Fluoro-4’-methoxybiphenyl is through the Suzuki-Miyaura coupling reaction . This reaction involves the coupling of 4-Fluorophenylboronic acid with 4-Bromoanisole in the presence of a palladium catalyst and a base . The reaction is typically carried out in an organic solvent such as toluene or ethanol under reflux conditions.
Industrial Production Methods: Industrial production of 4-Fluoro-4’-methoxybiphenyl often involves similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-4’-methoxybiphenyl can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The fluorine atom can be replaced by hydrogen through reduction reactions.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like sodium amide or thiourea in polar solvents.
Major Products:
Oxidation: 4-Fluoro-4’-formylbiphenyl.
Reduction: 4-Methoxybiphenyl.
Substitution: 4-Amino-4’-methoxybiphenyl or 4-Thio-4’-methoxybiphenyl.
Scientific Research Applications
Chemistry: 4-Fluoro-4’-methoxybiphenyl is used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology and Medicine: In biological research, this compound can be used as a probe to study the interactions of fluorinated aromatic compounds with biological macromolecules. It may also serve as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which 4-Fluoro-4’-methoxybiphenyl exerts its effects depends on its specific application. In chemical reactions, the presence of the fluorine atom can influence the electronic properties of the molecule, making it more reactive towards certain nucleophiles. The methoxy group can also participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and stability .
Comparison with Similar Compounds
- 4-Fluoro-4’-methylbiphenyl
- 4-Methoxy-4’-fluorobiphenyl
- 4-Fluoro-4’-hydroxybiphenyl
Uniqueness: 4-Fluoro-4’-methoxybiphenyl is unique due to the combination of the electron-withdrawing fluorine atom and the electron-donating methoxy group. This combination imparts distinct electronic properties to the molecule, making it useful in various chemical and industrial applications .
Properties
IUPAC Name |
1-fluoro-4-(4-methoxyphenyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c1-15-13-8-4-11(5-9-13)10-2-6-12(14)7-3-10/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHJIGXCDCZLTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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